

Acetyl-DL-phenylglycine CAS number and molecular weight.

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Compound of Interest

Compound Name: *Acetyl-DL-phenylglycine*

Cat. No.: *B420353*

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An In-depth Technical Guide to Acetyl-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine is a derivative of the non-proteinogenic amino acid DL-phenylglycine. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. This technical guide provides a comprehensive overview of **Acetyl-DL-phenylglycine**, including its chemical properties, synthesis protocols, and potential mechanisms of action in biological systems, with a focus on its role as a precursor for analgesic and anti-inflammatory agents.

Core Data Presentation

A summary of the key quantitative data for **Acetyl-DL-phenylglycine** is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	15962-46-6	[1]
Molecular Weight	193.2 g/mol	[1]
Molecular Formula	C ₁₀ H ₁₁ NO ₃	[1]

Experimental Protocols

Detailed methodologies for the synthesis of **Acetyl-DL-phenylglycine** are crucial for its application in research and development. Below are outlined protocols for its chemical synthesis.

Protocol 1: Synthesis of N-Acetyl- α -Phenylglycine by Amide Carbonylation

This protocol describes a one-step synthesis of N-acetyl- α -phenylglycine from acetamide, benzaldehyde, and carbon monoxide using a palladium catalyst.

Materials:

- Acetamide
- Benzaldehyde
- Palladium chloride (PdCl₂)
- Lithium bromide hydrate
- Acid functionalized ionic liquid [MIm(CH₂)₄SO₃H][HSO₄]
- 1-methyl-3-hexylimidazolium hexafluorophosphate ionic liquid [C₆mim]PF₆
- Carbon monoxide (CO) gas
- Dichloromethane
- Sodium hydroxide solution (1.5 mol/L)

- Phosphoric acid (85%)
- Autoclave (200 mL)
- Round bottom flask (100 mL)

Procedure:

- To a 200 mL autoclave, add acetamide (1.5g, 25mmol), benzaldehyde (3.2g, 30mmol), palladium chloride (28mg, 0.125mmol), lithium bromide hydrate (0.4g, 3.75mmol), acid functionalized ionic liquid (0.48g, 1.5mmol), and 1-methyl-3-hexylimidazolium hexafluorophosphate ionic liquid (11mL).
- Pressurize the autoclave with carbon monoxide to 5 MPa.
- Heat the reaction mixture to 80°C and maintain for 15 hours with stirring.
- After the reaction, cool the autoclave to room temperature and vent the unreacted gas.
- Add 20 mL of dichloromethane to the reaction mixture and transfer it to a 100 mL round bottom flask.
- Add 35 mL of 1.5 mol/L sodium hydroxide solution under stirring and continue to stir for 30 minutes.
- Separate the aqueous phase and wash it with dichloromethane (3 x 30 mL).
- Adjust the pH of the aqueous phase to 2 with 85% phosphoric acid to precipitate the product.
- Filter the precipitate, wash with water, and dry in vacuo to obtain N-acetyl- α -phenylglycine.

Potential Signaling Pathways and Mechanism of Action

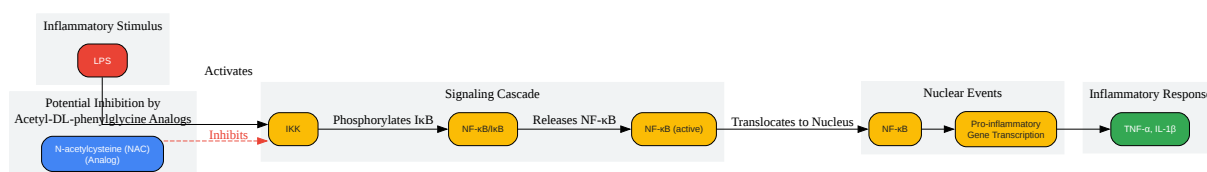
While **Acetyl-DL-phenylglycine** is primarily utilized as a synthetic intermediate, its structural similarity to other biologically active molecules, such as N-acetylcysteine (NAC) and other phenylglycine derivatives, suggests potential mechanisms of action, particularly in the context

of inflammation and analgesia. The following sections describe hypothesized signaling pathways based on available literature for related compounds.

Anti-inflammatory Pathway

The anti-inflammatory effects of phenylglycine derivatives have been linked to the inhibition of the cyclooxygenase (COX) pathway, which is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). Specifically, derivatives of N-Phenyl-N-(phenylsulfonyl)glycine have been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[2] It is plausible that **Acetyl-DL-phenylglycine** or its metabolites could exert anti-inflammatory effects by modulating this pathway.

Additionally, the N-acetyl moiety is shared with N-acetylcysteine (NAC), a compound known for its anti-inflammatory properties. NAC has been shown to inhibit the activation of nuclear factor-kappa B (NF- κ B), a crucial transcription factor that regulates the expression of pro-inflammatory cytokines like TNF- α and IL-1 β . [3][4][5][6]



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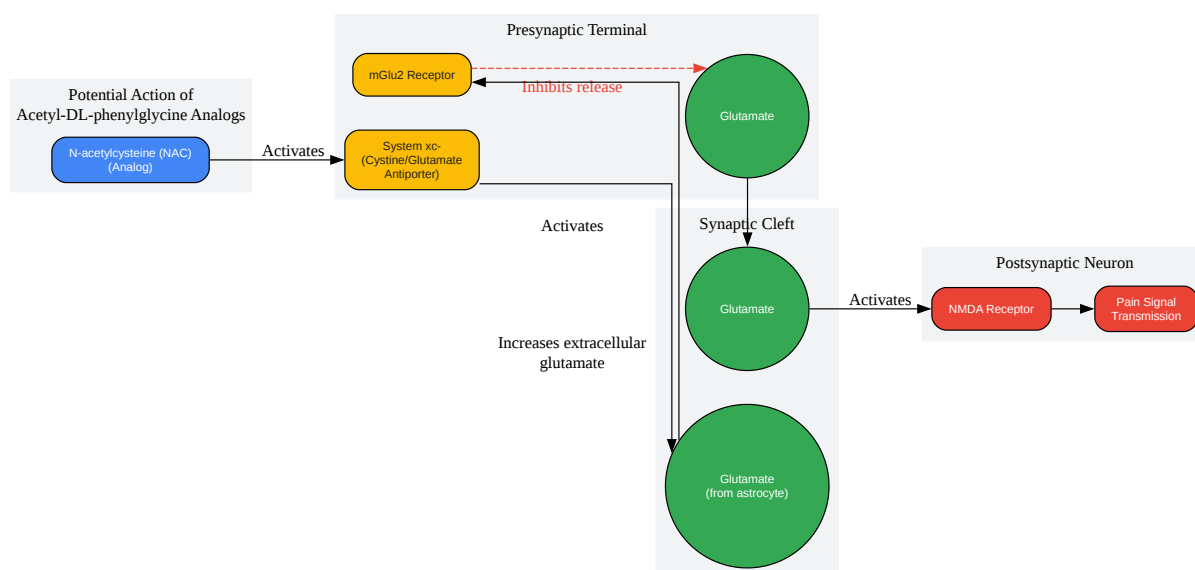
Hypothesized Anti-inflammatory Mechanism via NF- κ B Inhibition.

Analgesic Pathway

The analgesic potential of phenylglycine derivatives has been demonstrated in preclinical models of neuropathic pain. (L)-Phenylglycine has shown anti-allodynic effects, suggesting a

mechanism that may go beyond the known interaction with the $\alpha 2\delta$ subunit of voltage-gated calcium channels, a target of drugs like gabapentin and pregabalin.[7]

Furthermore, the structural analog N-acetylcysteine (NAC) has been shown to produce analgesia by reinforcing the endogenous activation of type-2 metabotropic glutamate receptors (mGlu2).[8][9] Activation of these presynaptic receptors can reduce the release of glutamate, a key excitatory neurotransmitter in pain pathways. This suggests that **Acetyl-DL-phenylglycine** could potentially modulate glutamatergic signaling to achieve an analgesic effect.



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Hypothesized Analgesic Mechanism via mGlu2 Receptor Modulation.

Conclusion

Acetyl-DL-phenylglycine is a compound of significant interest for medicinal chemistry and drug development. While its primary role to date has been as a synthetic precursor, the biological activities of structurally related compounds suggest that it or its derivatives may possess inherent anti-inflammatory and analgesic properties. The experimental protocols provided herein offer a foundation for the synthesis and further investigation of this versatile molecule. Future research should focus on elucidating the specific molecular targets and signaling pathways of **Acetyl-DL-phenylglycine** to fully realize its therapeutic potential.

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